8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Xanthine derivatives Physicochemical properties Drug-likeness

8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 342823-62-5) is a synthetic trisubstituted xanthine derivative belonging to the purine-2,6-dione family. With molecular formula C₁₁H₁₇N₅O₂ and molecular weight 251.28 g/mol, it bears a primary amino group at the C8 position, methyl groups at N1 and N3, and an isobutyl substituent at N7.

Molecular Formula C11H17N5O2
Molecular Weight 251.29 g/mol
Cat. No. B11864940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC11H17N5O2
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C11H17N5O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h6H,5H2,1-4H3,(H2,12,13)
InChIKeyPWKLFSQMEBWRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Xanthine-Derived Building Block for Drug Discovery


8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 342823-62-5) is a synthetic trisubstituted xanthine derivative belonging to the purine-2,6-dione family . With molecular formula C₁₁H₁₇N₅O₂ and molecular weight 251.28 g/mol, it bears a primary amino group at the C8 position, methyl groups at N1 and N3, and an isobutyl substituent at N7 . The compound is commercially available at ≥98% purity (NLT 98%) as a research chemical and synthetic intermediate for pharmaceutical development . Its structure positions it as a hybrid analog combining the N7-isobutyl feature of the antibronchospastic agent isbufylline (CAS 90162-60-0) with the 8-amino functionality of 8-aminotheophylline (CAS 19410-53-8), generating distinct physicochemical and potential pharmacological properties that differentiate it from either parent scaffold .

Why Isbufylline or 8-Aminotheophylline Cannot Substitute for 8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione


Substituting isbufylline (1,3-dimethyl-7-isobutylxanthine) for this compound eliminates the C8 primary amino group, which serves as a critical hydrogen-bond donor and a synthetic handle for further derivatization . Conversely, substituting 8-aminotheophylline removes the N7-isobutyl group, a lipophilic moiety known to confer peripherally-biased bronchodilator activity with reduced central nervous system penetration relative to theophylline [1]. The combination of both the N7-isobutyl and C8-amino substituents on a single scaffold is not achievable with either comparator alone, and SAR studies on 8-substituted xanthines demonstrate that even minor modifications at C8 can produce order-of-magnitude shifts in adenosine A₁/A₂A receptor affinity [2]. Additionally, the 8-amino group permits subsequent alkylation, acylation, or diazotization chemistry that is impossible with isbufylline, making this compound a non-interchangeable building block for generating focused libraries of 8-aminoalkyl or 8-amido xanthine analogs with potentially distinct pharmacological profiles .

Quantitative Differentiation Evidence: 8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Isbufylline

The target compound (MW 251.28 g/mol) differs from its closest approved analog isbufylline (MW 236.27 g/mol) by +15.01 g/mol, corresponding precisely to the replacement of a hydrogen at C8 with an amino group (–H → –NH₂) [1]. This mass increment is diagnostic for distinguishing the two compounds by LC-MS in reaction monitoring and purity assessment workflows. The 8-amino group introduces one additional hydrogen bond donor (total HBD count: 1 vs. 0 for isbufylline) and one additional nitrogen atom (heavy atom count: 18 vs. 17), altering both the hydrogen-bonding capacity and polar surface area relative to the comparator, parameters known to influence membrane permeability and receptor binding kinetics in the xanthine class [2].

Xanthine derivatives Physicochemical properties Drug-likeness

N7 Alkyl Chain Branching: Isobutyl vs. n-Butyl Analog Comparison

The target compound carries an isobutyl group [–CH₂CH(CH₃)₂] at N7, distinguishing it from the closely related 8-amino-7-butyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 135574-32-2) which bears an unbranched n-butyl chain [–(CH₂)₃CH₃] . Despite identical molecular formula (C₁₁H₁₇N₅O₂) and molecular weight (251.28 g/mol), the branching at the β-carbon of the isobutyl group alters the spatial orientation and conformational flexibility of the N7 substituent. In the xanthine class, N7 substituent geometry has been shown to influence adenosine receptor subtype selectivity and the degree of central vs. peripheral activity distribution; specifically, isobutyl substitution at N7 is associated with a predominantly peripheral bronchodilator profile and reduced pro-convulsive liability relative to theophylline, whereas n-butyl chain effects are less well characterized pharmacologically [1][2].

Xanthine SAR Alkyl chain branching Lipophilicity

C8 Primary Amine as a Synthetic Derivatization Handle Absent in Isbufylline

The C8 primary amino group (–NH₂) constitutes a reactive synthetic handle that is absent in isbufylline (C8 = H) and enables subsequent N-alkylation, N-acylation, reductive amination, or diazotization–coupling reactions . Published synthetic protocols on 8-aminoalkyl substituted xanthines demonstrate that the 8-amino group can be elaborated to generate focused compound libraries with anti-bronchoconstrictive activity and varied duration of action; one such derivative, S 9795 (1-methyl-3-isobutyl-8-(4-benzhydrylpiperazinoethyl)xanthine), was advanced to clinical trials in asthmatic patients, exhibiting >48 h duration of action and lack of CNS stimulatory effects [1]. The target compound serves as a precursor for generating analogous 8-aminoalkyl or 8-amido xanthine libraries where the N7-isobutyl group is already installed, shortening the synthetic route by 1–2 steps compared to starting from isbufylline, which would require C8 halogenation followed by amination [1].

Synthetic intermediate 8-Aminoalkylxanthine Library synthesis

Class-Level SAR: 8-Substitution Modulates Adenosine A₁ vs. A₂A Receptor Affinity in Xanthines

Systematic SAR studies on 8-substituted xanthines demonstrate that the nature of the C8 substituent profoundly influences adenosine A₁ and A₂A receptor binding affinity and selectivity [1]. 8-Phenyltheophylline, for example, shows markedly enhanced A₁ affinity (Ki ~86 nM) compared to theophylline (Ki ~8,500 nM), representing a ~100-fold improvement driven by the 8-substituent [1][2]. Introduction of an 8-amino group alters the electronic character of the purine ring (electron-donating via resonance) relative to 8-H or 8-phenyl analogs, which can shift the balance between A₁ and A₂A antagonism [1]. While direct binding data for the specific target compound at adenosine receptors are not available in the public domain, the established class-level SAR indicates that the 8-amino substitution on the isbufylline scaffold is expected to produce an adenosine receptor binding profile distinct from both isbufylline (C8 = H) and 8-phenyltheophylline (C8 = Ph), with the primary amino group potentially enhancing A₁ selectivity or enabling additional target interactions not available to the unsubstituted analog [1][3].

Adenosine receptor Xanthine antagonists Receptor selectivity

Application Scenarios for 8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione Based on Evidence


Synthesis of 8-Amido and 8-Aminoalkyl Xanthine Libraries with Pre-Installed N7-Isobutyl Pharmacophore

The C8 primary amine enables direct acylation or reductive amination to generate diverse 8-substituted xanthine libraries while retaining the N7-isobutyl group known from isbufylline to confer peripheral bronchodilator selectivity . This avoids the 2-step sequence of C8 halogenation–amination required when starting from isbufylline, reducing synthetic effort and improving overall yield [1]. The commercial availability at NLT 98% purity supports direct use in parallel synthesis without additional purification .

Adenosine Receptor Subtype Selectivity Screening in Hit-to-Lead Programs

The 8-amino group alters the electronic and hydrogen-bonding character at C8 relative to isbufylline (C8 = H), and published class-level SAR demonstrates that C8 substitution can shift adenosine A₁/A₂A affinity by up to 100-fold [1]. This compound serves as a tool molecule for probing whether 8-amino substitution on the isobutylxanthine scaffold enhances A₁ selectivity, reduces A₂A-mediated cardiovascular effects, or generates a binding profile distinct from both isbufylline and 8-phenyltheophylline [1][2].

Analytical Reference Standard for Differentiating 8-Amino vs. 8-H Xanthine Analogs in Metabolic Studies

The +15 Da mass difference (251.28 vs. 236.27 g/mol) and distinct UV/Vis absorbance profile arising from the 8-amino group provide a definitive analytical signature for distinguishing the 8-aminated isobutylxanthine scaffold from its 8-H analog in LC-MS/MS bioanalytical methods, impurity profiling, and forced degradation studies . This is critical for laboratories conducting metabolic stability or reactive metabolite screening where trace identification of the amino congener versus the parent isbufylline scaffold is required .

Investigation of N7 Substituent Branching Effects on Pharmacokinetics and Target Engagement

The isobutyl vs. n-butyl structural isomerism at N7 (identical MW, distinct branching pattern) enables paired comparative studies to isolate the effect of β-branching on LogP, metabolic stability, CYP450 oxidation susceptibility, and tissue distribution within the 8-amino xanthine series [2]. Researchers can procure both the isobutyl (CAS 342823-62-5) and n-butyl (CAS 135574-32-2) analogs to generate matched molecular pairs for quantifying the contribution of chain branching to in vitro ADME parameters .

Quote Request

Request a Quote for 8-Amino-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.